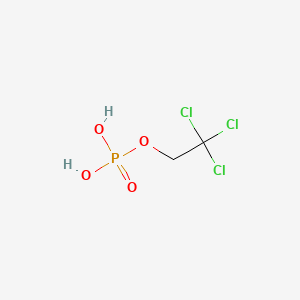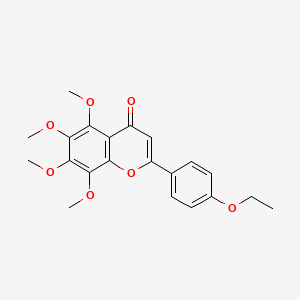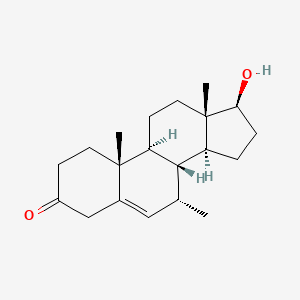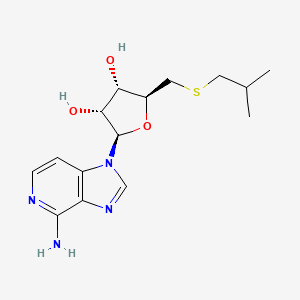
(4-Nitrophényl)méthanethiol
Vue d'ensemble
Description
(4-Nitrophenyl)methanethiol, also known as (4-Nitrobenzyl)mercaptan, is an organic compound with the molecular formula C7H7NO2S. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a methanethiol group (-CH2SH).
Applications De Recherche Scientifique
(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of (4-Nitrophenyl)methanethiol is the process of catalytic reduction, specifically the reduction of 4-nitrophenol . This compound is often used to assess the activity of nanostructured materials .
Mode of Action
(4-Nitrophenyl)methanethiol interacts with its targets by participating in the catalytic reduction of 4-nitrophenol . The compound’s interaction with nanostructured materials is crucial for this process .
Biochemical Pathways
The key biochemical pathway involved is the reduction of 4-nitrophenol to 4-aminophenol . This reaction is commonly used as a model to assess the catalytic activity of metallic nanoparticles . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction .
Result of Action
The result of the action of (4-Nitrophenyl)methanethiol is the successful reduction of 4-nitrophenol . This process is crucial for assessing the activity of nanostructured materials .
Action Environment
The action of (4-Nitrophenyl)methanethiol can be influenced by various environmental factors. For instance, the solvent used in the reaction can significantly affect the kinetics of 4-nitrophenol reduction . The presence of alcohols such as methanol, ethanol, or isopropanol can lead to a dramatic decrease in the reaction rate .
Analyse Biochimique
Biochemical Properties
(4-Nitrophenyl)methanethiol plays a significant role in biochemical reactions, particularly in the reduction of nitrophenols. It interacts with enzymes such as methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1), which are involved in the oxidation of methanethiol . These interactions are crucial for maintaining cellular redox balance and detoxification processes. Additionally, (4-Nitrophenyl)methanethiol can act as a substrate for various catalytic reactions, making it a valuable tool in enzymatic studies .
Cellular Effects
(4-Nitrophenyl)methanethiol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of volatile sulfur compounds (VSCs) in cancer cells, indicating its role in dysregulated sulfur metabolism . This compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses to stress. Furthermore, (4-Nitrophenyl)methanethiol can alter cellular metabolism by influencing the activity of enzymes involved in sulfur metabolism .
Molecular Mechanism
The molecular mechanism of (4-Nitrophenyl)methanethiol involves its interaction with biomolecules through binding and catalytic processes. It can act as a reducing agent in the catalytic reduction of nitrophenols, a reaction that is often used to assess the activity of nanostructured materials . The compound’s ability to interact with enzymes such as MTO and SELENBP1 highlights its role in redox reactions and detoxification pathways . Additionally, (4-Nitrophenyl)methanethiol can influence gene expression by modulating the activity of transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Nitrophenyl)methanethiol can change over time due to its stability and degradation properties. Studies have shown that the compound’s stability can be influenced by environmental factors such as temperature and pH . Over time, (4-Nitrophenyl)methanethiol may undergo degradation, leading to changes in its biochemical activity and interactions with cellular components. Long-term exposure to (4-Nitrophenyl)methanethiol in in vitro and in vivo studies has revealed its potential impact on cellular function and viability .
Dosage Effects in Animal Models
The effects of (4-Nitrophenyl)methanethiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating cellular redox balance and detoxification pathways. At high doses, (4-Nitrophenyl)methanethiol can induce toxic effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects on cellular function and viability .
Metabolic Pathways
(4-Nitrophenyl)methanethiol is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as MTO and SELENBP1, which play a role in the oxidation and detoxification of methanethiol . These interactions are crucial for maintaining cellular redox balance and preventing the accumulation of toxic sulfur compounds. Additionally, (4-Nitrophenyl)methanethiol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in sulfur metabolism .
Transport and Distribution
The transport and distribution of (4-Nitrophenyl)methanethiol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, (4-Nitrophenyl)methanethiol can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biochemical activity and function.
Subcellular Localization
(4-Nitrophenyl)methanethiol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, (4-Nitrophenyl)methanethiol may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in redox reactions and gene expression . The subcellular localization of (4-Nitrophenyl)methanethiol is crucial for its role in cellular processes and biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:
Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.
Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.
Industrial Production Methods: While specific industrial production methods for (4-Nitrophenyl)methanethiol are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:
Substitution: The thiol group (-SH) can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides.
Oxidation: Hydrogen peroxide, iodine.
Major Products:
Reduction: 4-Aminophenylmethanethiol.
Substitution: Thioethers, disulfides.
Oxidation: Disulfides, sulfonic acids.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)methanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
(4-Nitrophenyl)methane: Lacks the thiol group, making it less reactive in certain chemical reactions.
(4-Nitrophenyl)ethanethiol: Similar structure but with an ethyl group (-CH2CH3) instead of a methyl group.
Uniqueness: (4-Nitrophenyl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Propriétés
IUPAC Name |
(4-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHLWCEZHYYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949606 | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-33-4 | |
| Record name | 4-Nitrobenzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26798-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)

![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
